Tasimelteon-D5

Bioanalysis Method Validation Internal Standard

Tasimelteon-D5 is the gold-standard deuterated internal standard (IS) for LC-MS/MS quantification of Tasimelteon in plasma. Unlike unlabeled Tasimelteon or structurally distinct analogs (e.g., Ramelteon-D5), its +5 Da mass shift enables co-elution with the analyte, providing optimal correction for matrix effects and ion suppression. Validated in FDA-compliant methods for Hetlioz® bioequivalence trials. Essential for CROs and pharma labs pursuing ANDA filings or clinical pharmacokinetic studies. ≥98% purity ensures reliable quantification. Order now to secure your analytical reference standard.

Molecular Formula C15H19NO2
Molecular Weight 250.35 g/mol
Cat. No. B3025766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTasimelteon-D5
Molecular FormulaC15H19NO2
Molecular Weight250.35 g/mol
Structural Identifiers
SMILESCCC(=O)NCC1CC1C2=C3CCOC3=CC=C2
InChIInChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1/i1D3,2D2
InChIKeyPTOIAAWZLUQTIO-WILSWDKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tasimelteon-D5: A Deuterium-Labeled Dual Melatonin Receptor Agonist for Precision Bioanalysis


Tasimelteon-D5 is the deuterium-labeled analog of Tasimelteon, an orally active and selective dual melatonin receptor agonist (DMRA) [1]. Tasimelteon itself exhibits a 2.1-4.4 fold greater affinity for the MT2 receptor over the MT1 receptor and is approved for the treatment of Non-24-Hour Sleep-Wake Disorder [2]. The incorporation of five deuterium atoms into Tasimelteon-D5 yields a stable isotopically labeled compound that is chemically identical to the parent drug in all respects relevant to analytical detection, except for its increased molecular mass (+5 Da) . This mass difference is the cornerstone of its primary application as an internal standard for the accurate and precise quantification of Tasimelteon in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].

Why Tasimelteon-D5 Cannot Be Replaced by Unlabeled Tasimelteon or Other Melatonin Agonist Internal Standards


In bioanalytical LC-MS/MS workflows, the internal standard (IS) must perfectly mimic the analyte's behavior throughout sample preparation and analysis to correct for matrix effects, extraction losses, and instrument variability. Unlabeled Tasimelteon fails this requirement, as it is chemically indistinguishable from the analyte and cannot be co-detected in the mass spectrometer [1]. While other deuterated melatonin agonists, such as Ramelteon-D5, exist, their distinct chemical structures yield different chromatographic retention times and ionization efficiencies compared to Tasimelteon, compromising the accuracy of quantification . Tasimelteon-D5, in contrast, is a stable isotopologue that co-elutes with Tasimelteon, thereby providing optimal correction for ion suppression or enhancement and ensuring method robustness . Furthermore, for studies focused on Tasimelteon's unique regulatory status as the sole FDA-approved therapy for Non-24-Hour Sleep-Wake Disorder, only Tasimelteon-D5 supports the requisite pharmacokinetic and bioequivalence studies [2].

Quantitative Evidence Guide for Tasimelteon-D5: Validated Performance and Regulatory Context


Isotopic Purity: ≥99% Deuterated Forms Ensure Analytical Specificity

Tasimelteon-D5 is supplied with a purity of ≥99% deuterated forms (d1-d5) . This high level of isotopic enrichment ensures that the internal standard contains minimal amounts of the unlabeled analyte, thereby preventing signal interference and enabling accurate quantification of Tasimelteon in biological samples . In contrast, lower-purity alternatives or in-house synthesized deuterated standards may exhibit significant unlabeled impurity, compromising the lower limit of quantification (LLOQ) and the overall reliability of the analytical method.

Bioanalysis Method Validation Internal Standard

LC-MS/MS Method Validation: FDA-Compliant Quantification with a Linear Range of 0.30–299 ng/mL

A validated LC-MS/MS method utilizing Tasimelteon-D5 as the internal standard was established for the quantification of Tasimelteon in human plasma [1]. The method demonstrated a linear calibration curve over the concentration range of 0.30 to 299 ng/mL, meeting FDA guidelines for bioanalytical method validation [1]. This method was successfully applied to a human pharmacokinetic study, determining a mean Cmax of 314 ± 147 ng/mL at a Tmax of 0.54 ± 0.22 h following a single 20 mg oral dose [1]. Alternative internal standards, such as structural analogs, would not provide the same level of accuracy due to differential matrix effects, making Tasimelteon-D5 the gold standard for this specific analyte.

Pharmacokinetics LC-MS/MS FDA Validation

Regulatory Exclusivity: Supporting the Only FDA-Approved Treatment for Non-24-Hour Sleep-Wake Disorder

Tasimelteon is the only melatonin receptor agonist approved by the FDA for the treatment of a circadian rhythm sleep-wake disorder, specifically Non-24-Hour Sleep-Wake Disorder [1]. Other melatonin agonists, such as ramelteon and agomelatine, are not approved for this indication, having different clinical and regulatory profiles [1]. Consequently, any bioequivalence study, generic drug application, or clinical pharmacokinetic trial involving Tasimelteon must employ an analytical method validated specifically for this molecule. Tasimelteon-D5, as the stable isotope-labeled internal standard, is therefore a critical component in the regulatory submission package for this orphan drug.

Regulatory Affairs Clinical Pharmacology Orphan Drug

Procurement-Driven Application Scenarios for Tasimelteon-D5


Human Pharmacokinetic and Bioequivalence Studies

Tasimelteon-D5 is the definitive internal standard for quantifying Tasimelteon in human plasma during pharmacokinetic studies, as demonstrated by its successful application in a validated FDA-compliant LC-MS/MS method [1]. Procurement is essential for any CRO or pharmaceutical company conducting bioequivalence trials for generic versions of Hetlioz® (tasimelteon) capsules.

Therapeutic Drug Monitoring (TDM) in Clinical Trials

For clinical trials evaluating Tasimelteon in new indications (e.g., Smith-Magenis Syndrome, jet lag disorder), precise measurement of plasma concentrations is critical for establishing exposure-response relationships. Tasimelteon-D5 ensures the accuracy and reproducibility required for these high-stakes analyses [1].

Quality Control and Batch Release Testing

Tasimelteon-D5, as a highly purified stable isotope-labeled standard (≥99% deuterated forms), serves as a critical reference material for developing and validating analytical methods for the quality control of Tasimelteon active pharmaceutical ingredient (API) and finished drug products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tasimelteon-D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.